Effusanin E Effusanin E Effusanin E is a natural product found in Isodon rugosus, Isodon longitubus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 76470-15-0
VCID: VC0191162
InChI: InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16+,18+,19+,20-/m1/s1
SMILES: CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C
Molecular Formula: C20H28O6
Molecular Weight: 364.43

Effusanin E

CAS No.: 76470-15-0

Cat. No.: VC0191162

Molecular Formula: C20H28O6

Molecular Weight: 364.43

* For research use only. Not for human or veterinary use.

Effusanin E - 76470-15-0

CAS No. 76470-15-0
Molecular Formula C20H28O6
Molecular Weight 364.43
IUPAC Name (1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Standard InChI InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16+,18+,19+,20-/m1/s1
SMILES CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C

Chemical Properties and Structure

Effusanin E is characterized by the following chemical properties:

PropertyValue
Chemical FormulaC₂₀H₂₈O₆
Molecular Weight364.43
CAS Number76470-15-0
Physical StateSolid

The chemical structure of Effusanin E was determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The compound exhibits a complex diterpenoid structure with multiple functional groups . Spectroscopic data for Effusanin E includes:

  • Positive ESI MS m/z: 387.1 [M+Na]⁺

  • ¹H NMR data (400 MHz, DMSO-d₆): Characteristic signals at δ 6.36 (1H, s, OH-7), 6.06 (1H, d, J = 10.3 Hz, OH-6), 5.78 (1H, s, H-17a), 5.50 (1H, s, H-17b), and other specific resonances that confirm its structure

  • ¹³C NMR data showing characteristic carbon signals corresponding to the diterpenoid skeleton

The structural elucidation confirms that Effusanin E belongs to the ent-kaurane diterpenoid class of natural products, which are known for their diverse biological activities.

Source and Extraction

Effusanin E is primarily isolated from Rabdosia serra, a plant belonging to the Lamiaceae family that has been traditionally used in Chinese herbal medicine. The plant is native to certain regions in China and has been cultivated for its medicinal properties .

The extraction and purification of Effusanin E involves several chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly employed for the isolation and identification of Effusanin E from plant extracts . The compound ranks second in abundance among the constituents of R. serra, making it one of the main bioactive components of this medicinal plant .

Biological Activities

Effusanin E exhibits a range of biological activities that make it a compound of significant research interest. These activities include:

Anti-inflammatory Activity

Effusanin E has demonstrated anti-inflammatory properties, which are believed to be related to its ability to inhibit the NF-κB signaling pathway and COX-2 expression . These anti-inflammatory effects may contribute to its potential therapeutic applications beyond cancer treatment.

Mechanism of Action

The anticancer activity of Effusanin E involves multiple molecular mechanisms, with the inhibition of NF-κB signaling and COX-2 expression being the most well-characterized pathways.

Effects on NF-κB Signaling

Effusanin E has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer progression. Specifically, Effusanin E:

  • Inhibits the nuclear translocation of p65 NF-κB proteins

  • Reduces p50 protein levels

  • Abrogates the binding of NF-κB to the COX-2 promoter

These effects on NF-κB signaling contribute significantly to the anticancer and anti-inflammatory activities of Effusanin E.

Effects on COX-2 Expression

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in inflammation and carcinogenesis. Effusanin E has been demonstrated to:

  • Decrease the expression of COX-2 at the protein level

  • Inhibit COX-2 promoter activity in a dose-dependent manner

  • Potentially reduce the need for synthetic COX-2 inhibitors like celecoxib, which are associated with cardiovascular side effects

The inhibition of COX-2 expression represents another important mechanism through which Effusanin E exerts its anticancer effects.

Induction of Apoptosis

Effusanin E induces apoptosis (programmed cell death) in NPC cells. The apoptotic effect of Effusanin E is evidenced by:

  • Increased percentage of apoptotic NPC cells from approximately 0.8% to 20.3% in CNE1 cells, and from 0.0% to 20.2% in CNE2 cells after treatment with Effusanin E at concentrations up to 250 μM

  • Induction of the cleavage of PARP, caspase-3, and caspase-9 proteins

  • Decreased expression of pro-caspase-3/9 and PARP with concurrent increased expression of their cleaved forms

These findings indicate that Effusanin E promotes apoptosis through the activation of caspase-dependent pathways.

Research Findings

In Vitro Studies

Extensive in vitro studies have been conducted to evaluate the effects of Effusanin E on NPC cells. Key findings include:

Morphological Changes

Treatment with Effusanin E induces notable morphological changes in NPC cells. After 24 hours of treatment, cells become round, shrunken, and detached from adjacent cells—characteristics consistent with cells undergoing apoptosis .

Colony Formation

Long-term effects of Effusanin E on NPC cell proliferation were assessed using colony formation assays. Treatment with Effusanin E at concentrations ranging from 3.1 to 25.0 μM resulted in a dose-dependent reduction in both colony size and number .

Interaction with Other Compounds

The effects of Effusanin E were evaluated in combination with other compounds that modulate NF-κB and COX-2 signaling:

  • Pretreatment with celecoxib (a COX-2 inhibitor) or ammonium pyrrolidinedithiocarbamate (PDTC, an NF-κB inhibitor) had an additive effect on Effusanin E-mediated inhibition of proliferation

  • Pretreatment with lipopolysaccharides (LPS, an activator of NF-κB/COX-2) abrogated the Effusanin E-mediated inhibition of proliferation

These findings further support the involvement of NF-κB and COX-2 signaling in the anticancer effects of Effusanin E.

In Vivo Studies

The anticancer activity of Effusanin E has also been evaluated in vivo using xenograft mouse models. Key findings include:

Tumor Growth Inhibition

Effusanin E significantly suppressed tumor growth in xenograft mouse models. Mice treated with Effusanin E exhibited smaller and lighter tumors compared to control mice .

Molecular Changes in Tumor Tissue

Analysis of tumor tissue from Effusanin E-treated mice revealed:

  • Downregulation of COX-2 expression

  • Downregulation of p50 NF-κB expression

  • No significant alteration in p65 expression

These in vivo findings are consistent with the results obtained from cell-based studies, providing further support for the proposed mechanisms of action of Effusanin E.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator